molecular formula C8H5ClF2O2 B2433788 3-Chloro-4-(difluoromethyl)benzoic acid CAS No. 2137592-13-1

3-Chloro-4-(difluoromethyl)benzoic acid

Cat. No.: B2433788
CAS No.: 2137592-13-1
M. Wt: 206.57
InChI Key: IIPHQAWJUXYQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(difluoromethyl)benzoic acid is a substituted benzoic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound is valued for its molecular structure, which incorporates both chloro and difluoromethyl substituents on an aromatic ring, making it a useful intermediate for the development of more complex molecules. Researchers utilize this acid in various applications, including the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. It can undergo typical carboxylic acid reactions, such as amidation and esterification, and its aromatic ring is amenable to further functionalization. As a reference standard, it supports analytical method development and quality control (QC) protocols during drug synthesis . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

3-chloro-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPHQAWJUXYQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, followed by difluoromethylation, and subsequent purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorine atom can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making this compound valuable in various applications .

Biological Activity

3-Chloro-4-(difluoromethyl)benzoic acid (CDMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with CDMBA, including its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

CDMBA is characterized by the presence of a chloro group at the meta position and a difluoromethyl group at the para position of the benzoic acid moiety. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.

Antifungal Activity

Research has indicated that derivatives of benzoic acid, including CDMBA, exhibit antifungal properties. A study involving salicylanilide esters showed that compounds with similar structural features demonstrated varying degrees of antifungal activity against Candida strains and filamentous fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, suggesting that structural modifications can enhance or diminish antifungal potency .

CompoundMIC (µmol/L)Fungal Strain
Salicylanilide Derivative0.49Candida albicans
CDMBA (hypothetical)TBDVarious strains

Proteasome and Autophagy Modulation

In vitro studies have shown that certain benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways in human fibroblasts. Specifically, compounds structurally related to CDMBA have been found to activate cathepsins B and L, enzymes involved in protein degradation pathways. This activity suggests potential therapeutic applications in age-related diseases where proteostasis is compromised .

Case Studies

  • Antifungal Evaluation : A study assessed several salicylanilide derivatives against Candida species, revealing that modifications in the benzoic acid structure significantly affected antifungal activity. The study highlighted that while some derivatives were highly effective, others exhibited minimal activity due to poor solubility or unfavorable lipophilicity .
  • Cell-Based Assays : In another investigation focusing on proteasome activity modulation, compounds similar to CDMBA were tested on human foreskin fibroblasts, demonstrating significant increases in proteasomal chymotrypsin-like activity without cytotoxic effects at certain concentrations .

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(difluoromethyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
  • Chlorination : Introduce the chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C .
  • Difluoromethylation : Utilize difluoromethylating agents (e.g., difluoromethyl triflate) via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-fluorination .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C3, difluoromethyl at C4) via splitting patterns and coupling constants (e.g., J~CF~ = 30–40 Hz for difluoromethyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ peak at m/z 220.9974) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding interactions in the crystal lattice .

Q. What role do the chloro and difluoromethyl groups play in reactivity?

  • Methodological Answer :
  • Chloro Group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. It also enhances stability against hydrolysis compared to bromo or iodo analogs .
  • Difluoromethyl Group : Introduces steric bulk and polar hydrophobicity. The C-F bonds increase metabolic stability and modulate pKa (~2.8 for the carboxylic acid group) .
  • Synergistic Effects : The combined EWGs enhance electrophilicity at the carboxylic acid, facilitating esterification or amidation reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity and target binding?

  • Methodological Answer :
  • Electronic Effects : The difluoromethyl group’s strong inductive (-I) effect alters electron density at the aromatic ring, affecting π-π stacking with protein targets (e.g., kinases, GPCRs) .
  • Hydrophobic Interactions : Fluorine’s lipophilicity (π-hydrophobic parameter ~0.14) enhances membrane permeability and binding to hydrophobic enzyme pockets.
  • Case Study : Analogous compounds (e.g., 4-[3-(difluoromethyl)phenyl]benzoic acid) show 65% inhibition of USP7 deubiquitinase at 50 μM, attributed to fluorine’s steric and electronic complementarity .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Control Variables : Ensure consistency in assay conditions (pH, solvent DMSO%, temperature). For example, DMSO >1% can denature proteins, skewing IC50 values .
  • Structural Validation : Confirm compound purity (e.g., via LC-MS) and tautomeric forms (e.g., keto-enol equilibria in solution) .
  • Comparative Studies : Cross-test with structurally similar analogs (e.g., 3-chloro-4-(trifluoromethyl)benzoic acid) to isolate substituent-specific effects .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses. For example, the difluoromethyl group’s orientation in NKCC1’s hydrophobic pocket correlates with in vivo efficacy in neurodevelopmental models .
  • QSAR Modeling : Train models on inhibitory data (e.g., pIC50) from analogs to predict activity. Descriptors like Hammett σ (for EWGs) and LogP are critical .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable target engagement) .

Q. How to optimize multi-step synthesis for scalability?

  • Methodological Answer :
  • Step Efficiency : Prioritize reactions with >80% yield per step (e.g., chlorination > difluoromethylation).
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; FeCl₃ may reduce side-product formation in chlorination .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time (e.g., from 12h to 2h for difluoromethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.